molecular formula C10H9FN4OS B7638569 1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

Cat. No. B7638569
M. Wt: 252.27 g/mol
InChI Key: UJLGWOIBXFOFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone, also known as FMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMTS is a sulfhydryl-containing compound that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain proteins that are involved in the regulation of cell growth and proliferation, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which contribute to the development of inflammatory diseases. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and proliferation. Additionally, this compound has been shown to inhibit the replication of certain viruses, which may contribute to its anti-viral properties.

Advantages and Limitations for Lab Experiments

1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively non-toxic, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It is a sulfhydryl-containing compound that can interact with other compounds in the lab, which may affect the results of experiments. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research on 1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone. One potential direction is to investigate the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to investigate the potential of this compound as a treatment for various types of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, the development of new synthetic methods for this compound may improve its yield and effectiveness in lab experiments.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis method of this compound involves the reaction between 2-fluoroacetophenone and 1-methyltetrazole-5-thiol in the presence of a base. This compound has been extensively studied for its potential applications in the treatment of inflammatory diseases, cancer, and viral infections. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting the activity of enzymes and proteins involved in inflammation and cell growth. This compound has several advantages for lab experiments, but also has some limitations. Future research directions include investigating the potential of this compound as a treatment for various diseases, understanding its mechanism of action, and developing new synthetic methods.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone involves the reaction between 2-fluoroacetophenone and 1-methyltetrazole-5-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with a mild oxidant to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, including the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been shown to possess anti-viral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis.

properties

IUPAC Name

1-(2-fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c1-15-10(12-13-14-15)17-6-9(16)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLGWOIBXFOFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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